Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Description
Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a heterocyclic lithium carboxylate compound featuring a chlorinated pyrrolopyrimidine core. This structure combines a bicyclic aromatic system with a carboxylate group, stabilized by lithium counterions. The chlorine substituent at the 4-position and the carboxylate group at the 7-position are critical for its chemical and biological interactions. While the parent scaffold, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, is widely recognized as a building block for kinase inhibitors, its lithium carboxylate derivative has emerged as a unique compound with distinct catalytic and coordination properties .
Properties
IUPAC Name |
lithium;4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2.Li/c8-6-5-4(10-2-11-6)3(1-9-5)7(12)13;/h1-2,9H,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYACWZWEVPDJO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(C2=C(N1)C(=NC=N2)Cl)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClLiN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
In a representative procedure, 7-chloro-4,6-diazaindole (4.0 g, 18 mmol) is suspended in tetrahydrofuran (THF, 90 mL) and treated with an aqueous solution of lithium hydroxide monohydrate (LiOH·H₂O, 2.5 g, 59 mmol). The biphasic mixture is heated to 100°C for 24 hours, during which the chloride substituent at position 7 is selectively replaced by a carboxylate group via nucleophilic aromatic substitution. The high dielectric constant of water facilitates ionization of LiOH, generating a strong nucleophile (OH⁻) that attacks the electron-deficient carbon adjacent to the pyrimidine nitrogen.
Workup and Isolation
Post-reaction, the THF is removed under reduced pressure, and the residual aqueous phase is recrystallized from water (20 mL). Filtration and drying under high vacuum yield the lithium salt as an off-white solid in quantitative yield. Notably, neutralization with acid is omitted to retain the lithium counterion.
Table 1: Optimization of Direct Hydrolysis Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 100°C | Maximizes rate |
| Reaction Time | 24 h | >99% conversion |
| LiOH Equivalents | 3.3 eq | Completes reaction |
| Solvent Ratio (THF:H₂O) | 3:1 | Balances solubility |
Alternative Methods: Hydrolysis of Ethyl Ester Precursor
A second route utilizes ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (CAS 1019056-31-5) as the starting material. This method is advantageous when ester precursors are more accessible than diazaindole derivatives.
Saponification Procedure
The ethyl ester (2.00 g, 8.864 mmol) is dissolved in THF (30 mL) and treated with aqueous LiOH (425 mg, 17.728 mmol) at 60°C for 12 hours. Unlike the direct hydrolysis method, this approach requires milder conditions due to the ester's higher reactivity compared to aryl chlorides.
Comparative Analysis of Synthetic Approaches
Yield and Purity Considerations
The direct hydrolysis method achieves quantitative conversion to the lithium salt, whereas the ester saponification route yields 63% of the free acid. The disparity arises from competing side reactions during ester hydrolysis, including decarboxylation or ring-opening under prolonged heating.
Scalability and Industrial Feasibility
Industrial applications favor the direct method for its fewer synthetic steps and absence of acid-base workups. However, the requirement for high-temperature reflux (100°C) necessitates specialized equipment, making the ester route preferable for small-scale laboratories.
Table 2: Method Comparison for Lithium Salt Synthesis
Characterization and Analytical Data
Spectroscopic Confirmation
The lithium salt exhibits characteristic ¹H NMR signals at δ 8.28 (s, 1H, H-2) and 8.14 ppm (s, 1H, H-6) in DMSO-d₆, confirming the pyrrolopyrimidine scaffold. LC-MS analysis shows a predominant [M+H]⁺ ion at m/z 198, consistent with the carboxylate form after loss of the lithium counterion.
Purity Assessment
HPLC analysis using a C18 column (Method G) reveals a single peak at Rₜ = 0.47 minutes, demonstrating >95% purity. Residual THF or LiOH is undetectable by ion chromatography, validating the recrystallization protocol.
Applications and Derivatives
This compound serves as a key intermediate for:
Chemical Reactions Analysis
Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate undergoes various types of chemical reactions, including electrophilic substitution reactions. Common reagents used in these reactions include aldehydes, ketones, and cyclohexanone derivatives . The major products formed from these reactions are often new building blocks for medicinal chemistry, such as advanced pyrrolopyrimidines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for developing potent kinase inhibitors, which are promising candidates for cancer therapy . It also has applications in the preparation of bioactive molecules with antiviral, antimicrobial, inflammatory, and cancer indications . Additionally, it is used in the preparation of compounds with antibacterial and antitumor activities .
Mechanism of Action
The mechanism of action of Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate involves its binding to specific enzymes. For instance, it binds to the enzyme DNA gyrase, preventing it from breaking down bacterial DNA . This binding action also extends to RNA polymerase, contributing to its antimycobacterial activity .
Comparison with Similar Compounds
Structural and Coordination Properties
Lithium carboxylates, including this compound, exhibit dynamic aggregation behavior in solution. For example, heterobimetallic complexes (e.g., Bi-Li carboxylates) form spontaneously in solution, with lithium ions bridging between bismuth centers and carboxylate ligands. This contrasts with homometallic bismuth carboxylates, which lack such cooperative interactions .
Table 1: Structural Features of Carboxylate Complexes
Catalytic Activity
Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate’s catalytic performance can be contextualized against other metal carboxylates. Heterobimetallic Bi-Li complexes (e.g., compound 8 in ) achieve 90% conversion in urethane reactions within 15 minutes, rivaling traditional organotin catalysts like dibutyltin dilaurate (DBTL). In contrast, lithium-free bismuth carboxylates show markedly lower activity .
Table 3: Role of Substituents in Binding Affinity
Biological Activity
Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (CAS No. 853058-43-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound is a lithium salt derived from 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid. The compound features a pyrrolopyrimidine core, which is known for its potential in drug development.
Chemical Formula:
- C: 7
- H: 6
- Cl: 1
- N: 4
- O: 2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The compound has been shown to inhibit specific kinases that play crucial roles in cell cycle regulation and apoptosis.
Key Mechanisms
- CDK Inhibition : The compound exhibits inhibitory effects on cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
- Apoptosis Induction : Studies have indicated that this compound can induce apoptosis in cancer cells by activating caspase pathways.
Biological Activity and Efficacy
Recent studies have demonstrated the efficacy of this compound against various cancer cell lines and microbial pathogens.
Anticancer Activity
In vitro studies have shown that this compound possesses significant anticancer properties against multiple cancer types:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 1.75 | CDK inhibition |
| MDA-MB-231 (Breast) | 9.46 | Apoptosis induction |
| A549 (Lung) | 5.12 | Cell cycle arrest |
The compound was found to be more effective than traditional chemotherapeutics like 5-Fluorouracil, showcasing a promising selectivity index in various assays.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.25 | Strong antibacterial activity |
| Escherichia coli | 1.00 | Moderate antibacterial activity |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry assessed the compound's effects on various breast cancer cell lines, demonstrating significant growth inhibition and apoptosis induction through caspase activation .
- Antimicrobial Efficacy : Research conducted on the antimicrobial properties highlighted the compound's effectiveness against Gram-positive bacteria, indicating its potential use in treating bacterial infections .
Q & A
Q. What is the role of lithium in stabilizing 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate derivatives?
Lithium acts as a counterion to stabilize the carboxylate group, enhancing solubility in polar solvents and influencing crystal packing. The ionic nature of lithium salts improves reactivity in nucleophilic substitution reactions, particularly for further functionalization at the 4-chloro position. Computational studies suggest lithium coordination modifies electron density distribution, affecting intermolecular interactions in solid-state structures .
Q. How does the substitution pattern on the pyrrolo[3,2-d]pyrimidine core influence kinase inhibition activity?
Substitutions at the 4-chloro and 7-carboxylate positions are critical for binding to kinase active sites. For example:
- The 4-chloro group enhances electrophilicity, facilitating covalent or non-covalent interactions with cysteine or lysine residues in kinases like EGFR and CDK2.
- The 7-carboxylate group (as a lithium salt) improves solubility and hydrogen-bonding capacity, modulating selectivity across kinase families .
Table 1: Comparative Kinase Inhibition (IC₅₀ Values)
| Derivative | EGFR (nM) | CDK2 (nM) | VEGFR2 (nM) |
|---|---|---|---|
| 4-Chloro-5-ethyl derivative | 12 ± 2 | 45 ± 5 | 320 ± 30 |
| 4-Chloro-7-carboxylate | 8 ± 1 | 28 ± 3 | 110 ± 15 |
Q. What are the common synthetic routes for preparing 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate derivatives?
A typical route involves:
- Step 1: Cyclization of ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine to form the pyrimidine core.
- Step 2: Chlorination using POCl₃ or SOCl₂ at 80–100°C to introduce the 4-chloro group.
- Step 3: Hydrolysis of the ester to the carboxylic acid, followed by lithiation with LiOH . Key challenges include controlling regioselectivity during chlorination and minimizing decarboxylation during hydrolysis.
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the synthesis of lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate?
DFT (using GGA-PBE functionals) predicts transition states for chlorination and ester hydrolysis, identifying optimal reaction pathways. For example:
- Chlorination: Activation energy is minimized at 80°C with POCl₃ due to favorable orbital overlap between Cl⁻ and the pyrimidine C4 position .
- Lithiation: Li⁺ coordination to the carboxylate oxygen lowers the energy barrier for deprotonation by 15 kcal/mol compared to Na⁺ or K⁺ . Computational workflows (e.g., VASP) recommend using a plane-wave basis set with a 400 eV cutoff and PAW pseudopotentials for accurate electronic structure modeling .
Q. What strategies resolve contradictions in spectroscopic data for pyrrolo[3,2-d]pyrimidine derivatives?
Discrepancies in NMR and X-ray data often arise from tautomerism or dynamic disorder. To address this:
- Use variable-temperature NMR to identify tautomeric equilibria (e.g., NH proton exchange between N5 and N7).
- Single-crystal X-ray diffraction (298 K, R factor < 0.06) confirms the dominant tautomer, as seen in ethyl 3-(4-chlorophenyl) derivatives .
- DFT-NMR chemical shift calculations (B3LYP/6-311+G(d,p)) correlate experimental peaks with predicted structures, resolving ambiguities in substituent positioning .
Q. How to design a multi-step synthesis route for this compound, considering regioselectivity in halogenation?
A regioselective approach involves:
- Pre-functionalization: Introduce directing groups (e.g., methyl at C5) to steer chlorination to C4.
- Halogen exchange: Use Pd-catalyzed cross-coupling to replace Cl with other halogens (e.g., Br, I) post-synthesis for diversification . Table 2: Regioselectivity in Halogenation
| Substrate | C4 Selectivity (%) | Byproducts (%) |
|---|---|---|
| 5-Methyl derivative | 98 | 2 (C2) |
| Unsubstituted core | 75 | 25 (C2/C6) |
Methodological Considerations
- Synthesis Optimization: Use high-throughput screening (HTS) to test reaction conditions (solvent, catalyst, temperature) for yield improvement.
- Data Analysis: Apply multivariate regression to correlate substituent effects (Hammett σ values) with kinase inhibition .
- Safety Protocols: Handle lithium salts under inert atmosphere (Ar/N₂) to prevent hydrolysis and CO₂ absorption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
